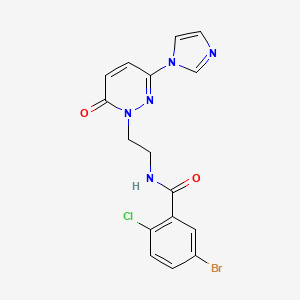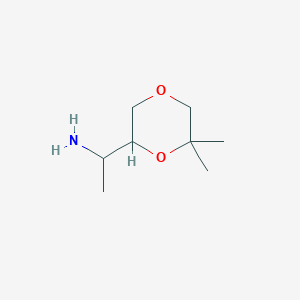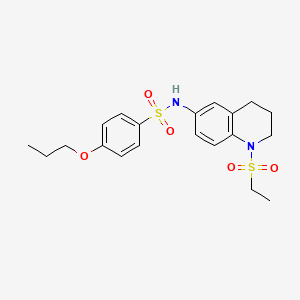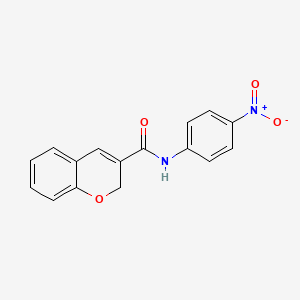
6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine, also known as EPPTB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has gained significant attention due to its ability to target various biological pathways and its potential to treat a wide range of diseases.
Wirkmechanismus
6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine works by inhibiting the activity of various kinases, which are involved in the regulation of various biological pathways. The inhibition of these kinases leads to the disruption of various cellular processes, including cell growth, proliferation, survival, and migration.
Biochemical and Physiological Effects
6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. In addition, 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine has been shown to inhibit the migration and invasion of cancer cells, which is a process involved in the spread of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine has various advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor, which makes it easier to study its effects on various biological pathways. Another advantage is that it has been extensively studied, and its mechanism of action is well understood. However, one limitation is that it may have off-target effects, which could affect the interpretation of the results. Another limitation is that it may not be effective in all types of cancer cells.
Zukünftige Richtungen
6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine has various future directions for research. One future direction is to study its effects on other biological pathways, such as the immune system and inflammation. Another future direction is to study its effects in combination with other drugs, to determine if it can enhance their efficacy. Another future direction is to study its effects in vivo, to determine if it has potential as a therapeutic agent. Finally, future research could focus on developing new analogs of 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine, to improve its potency and selectivity.
Conclusion
In conclusion, 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various kinases, which are involved in the regulation of various biological pathways. 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine has various advantages and limitations for lab experiments, and it has various future directions for research. Further research is needed to determine its potential as a therapeutic agent for the treatment of various diseases.
Synthesemethoden
The synthesis of 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine involves a multi-step process that includes the reaction of 2-bromopyridine with piperazine, followed by the reaction with 4-(ethylsulfonyl)benzaldehyde and 3-aminopyridazine. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various kinases, including the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine has also been shown to inhibit the activity of the tyrosine kinase c-Met, which is involved in the regulation of cell survival and migration. In addition, 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine has been shown to inhibit the activity of the serine/threonine kinase PIM1, which is involved in the regulation of cell cycle progression and apoptosis.
Eigenschaften
IUPAC Name |
6-(4-ethylsulfonylpiperazin-1-yl)-N-pyridin-2-ylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2S/c1-2-24(22,23)21-11-9-20(10-12-21)15-7-6-14(18-19-15)17-13-5-3-4-8-16-13/h3-8H,2,9-12H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDNRCZXMOUGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(propionylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide](/img/structure/B2512907.png)

![(S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide](/img/structure/B2512911.png)

![N-(4-chlorobenzyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2512915.png)



![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2512921.png)

